molecular formula C13H7ClF2O B1323923 2-Chloro-3',5'-difluorobenzophenone CAS No. 746651-97-8

2-Chloro-3',5'-difluorobenzophenone

Cat. No. B1323923
CAS RN: 746651-97-8
M. Wt: 252.64 g/mol
InChI Key: WGJBQJLWYGAYNE-UHFFFAOYSA-N
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Description

2-Chloro-3,5'-difluorobenzophenone, also known as 2C-DFBP, is a synthetic organic molecule that has a wide range of applications in scientific research. It is a highly fluorinated benzophenone derivative with a chlorine atom attached to the benzene ring. It has been used in the synthesis of a variety of compounds, including heterocycles, polymers, and pharmaceuticals. 2C-DFBP is also known to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and antifungal activities.

Scientific Research Applications

  • Chemical Synthesis and Derivative Development : One study focused on developing new derivatives of certain nitrobenzenes and dinitrobenzenes, which included the synthesis of compounds with fluorine-containing, electron-withdrawing substituents. This process reinforces the activation of halogen substituents towards nucleophilic attack, indicating a potential application in chemical synthesis and materials science (A. M. Sipyagin et al., 2004).

  • Electrochemical Studies : Another study examined the electrochemical reduction and carboxylation of halobenzophenones. This research is significant for understanding the electrochemical behavior of such compounds, which can be applied in fields like electrochemistry and material science (A. Isse et al., 2002).

  • Environmental Impact and Remediation Technologies : A study on the electro-oxidation of triclosan, a persistent organic pollutant, showed the formation of intermediate organo-chlorinated compounds. This research is crucial for understanding the environmental impact of such pollutants and for developing effective remediation technologies (C. Solá-Gutiérrez et al., 2019).

  • Molecular Structure and Spectroscopic Analysis : The vibrational and electronic properties of related compounds have been explored to provide insights into their molecular structure and reactivity. Such studies are valuable in fields like spectroscopy and molecular chemistry (K. Arulaabaranam et al., 2022).

  • Photochemistry and Synthetic Organic Chemistry : Research into the photochemical behavior of certain chloroacetophenones and benzoates reveals potential applications in synthetic organic chemistry. The selective photochemical reactions observed in these studies can be utilized for the synthesis of complex organic compounds (L. Plíštil et al., 2006).

  • Pharmaceutical and Biomedical Research : The synthesis and analysis of certain chloro and fluoro benzophenone derivatives have been carried out, highlighting their potential in pharmaceutical and biomedical research. These compounds could be useful in drug discovery and development (R. Satheeshkumar et al., 2017).

properties

IUPAC Name

(2-chlorophenyl)-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJBQJLWYGAYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641447
Record name (2-Chlorophenyl)(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3',5'-difluorobenzophenone

CAS RN

746651-97-8
Record name (2-Chlorophenyl)(3,5-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746651-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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